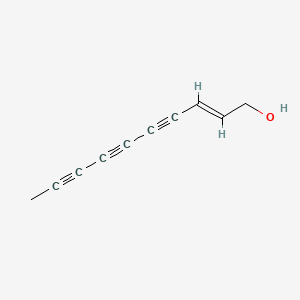

(Z)-2-Decene-4,6,8-triyn-1-ol

Description

Significance of Polyacetylenes in Natural Product Chemistry and Chemical Biology

Polyacetylenes are a substantial class of natural products characterized by the presence of one or more carbon-carbon triple bonds. nih.govnih.gov These compounds are found in a wide range of organisms, including plants, fungi, marine invertebrates, and bacteria. mdpi.comresearchgate.net The majority of naturally occurring polyacetylenes are derived from fatty acids. mdpi.com The plant family Asteraceae is a particularly rich source, with over 1100 different polyacetylenes identified. nih.gov

The significance of polyacetylenes in natural product chemistry and chemical biology is multifaceted. Their unique structural features, particularly the highly unsaturated systems, contribute to their chemical reactivity and diverse biological activities. researchgate.net Researchers have been intrigued by their wide variety of biochemical and ecological functions, as well as their economic potential. nih.gov Studies have revealed that polyacetylenes exhibit a range of biological effects, including antifungal, antibacterial, anti-inflammatory, and cytotoxic properties. mdpi.comresearchgate.net This has made them a subject of interest for potential applications in medicine and agriculture. researchgate.netsmolecule.com The investigation into their biosynthesis has also advanced significantly, with the cloning of genes responsible for their production in various organisms. nih.govnih.gov

Chemical Structure and Stereoisomerism of Decene-4,6,8-triyn-1-ol

The chemical formula for 2-Decene-4,6,8-triyn-1-ol is C₁₀H₈O. nih.gov This structure is defined by a ten-carbon chain that includes a double bond and three triple bonds, terminating in a primary alcohol group. The arrangement of these functional groups allows for the existence of stereoisomers, primarily differing in the configuration around the carbon-carbon double bond.

Table 1: Chemical Properties of (Z)-2-Decene-4,6,8-triyn-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O | nih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| IUPAC Name | (Z)-dec-2-en-4,6,8-triyn-1-ol | nih.gov |

| CAS Number | 6071-46-1 | nih.gov |

| Appearance | Not Available | hmdb.ca |

| Water Solubility | Not Available | hmdb.ca |

| LogP | Not Available | hmdb.ca |

This table is interactive. Click on the headers to sort the data.

The (E)-isomer, (E)-2-Decene-4,6,8-triyn-1-ol, also known as dehydromatricarianol, features a trans configuration around the double bond. mdpi.comnist.gov This stereoisomer is a known polyacetylene metabolite commonly produced by basidiomycete fungi. mdpi.comsemanticscholar.org Research has shown that the central (E)-configured double bond conjugated with three triple bonds can isomerize to the (Z)-isomer. mdpi.com Like its (Z) counterpart, dehydromatricarianol can be slowly oxidized in the air, a process that is accelerated by heat. semanticscholar.orgmdpi.com It has been isolated from various natural sources, including the marine fungus Chondrostereum sp. mdpi.comsemanticscholar.org and the cultures of Hypsizygus marmoreus. researchgate.net

Table 2: Research Findings on (E)-2-Decene-4,6,8-triyn-1-ol

| Finding | Organism/Context | Source |

| Isolated as a known polyacetylene. | Cultures of Hypsizygus marmoreus | researchgate.net |

| Identified as a common metabolite in basidiomycete fungi. | Fungi | mdpi.com |

| Isolated from a marine fungus. | Chondrostereum sp. associated with Sarcophyton tortuosum | mdpi.commdpi.com |

| Proposed as a biosynthetic precursor for other polyacetylenes. | Chondrostereum sp. | mdpi.com |

| Can undergo oxidation, which is accelerated by heat. | General property | semanticscholar.orgmdpi.com |

This table is interactive. Click on the headers to sort the data.

Overview of Academic Research Trajectories for Alkynyl-Containing Compounds

The presence of the alkynyl functional group (a carbon-carbon triple bond) in a molecule often imparts significant reactivity and unique chemical properties. nih.gov Consequently, alkynyl-containing compounds have been a focal point of extensive research in various chemical disciplines.

In medicinal chemistry, the triple bond is recognized as a crucial pharmacophore and a versatile handle for synthesizing new nitrogen-containing compounds like 1,2,3-triazoles and Mannich bases, which are important pharmacophore systems. nih.govmdpi.com The "click reaction," a type of 1,3-dipolar cycloaddition involving an alkyne and an azide, has become a popular method for creating biologically active molecules. mdpi.com Research has demonstrated that alkynyl compounds possess a wide array of pharmacological activities, including antitumor, antibacterial, antifungal, and antiviral properties. nih.govnih.gov

In synthetic organic chemistry, the development of new methods for the synthesis of alkynes and their subsequent transformations is an ongoing area of investigation. rsc.org Strategies like the Cadiot-Chodkiewicz coupling and Sonogashira coupling are traditional methods for creating conjugated acetylenic systems. researchgate.net More recent research has focused on developing more efficient and practical synthetic routes. researchgate.netresearchgate.net

The study of alkynyl complexes of metals has also revealed interesting and novel structural features, leading to the formation of polynuclear ring and polyhedral structures. researchgate.net These findings have implications for materials science and catalysis. Furthermore, alkynyl-containing peptides of marine origin have been a subject of study, with many exhibiting a variety of biological functions. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

6071-16-5 |

|---|---|

Molecular Formula |

C10H8O |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(E)-dec-2-en-4,6,8-triyn-1-ol |

InChI |

InChI=1S/C10H8O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,10H2,1H3/b9-8+ |

InChI Key |

JTVVPVMSFPTJLN-CMDGGOBGSA-N |

Isomeric SMILES |

CC#CC#CC#C/C=C/CO |

Canonical SMILES |

CC#CC#CC#CC=CCO |

Origin of Product |

United States |

Isolation, Extraction, and Purification Methodologies in Natural Product Research

General Extraction Techniques from Biological Matrices

The initial step in isolating (Z)-2-Decene-4,6,8-triyn-1-ol and related polyacetylenes involves extracting the compound from the source material, often plants from families such as Asteraceae, Apiaceae, or Araliaceae. acs.org The choice of solvent is critical and is determined by the polarity of the target compounds.

Solvent extraction is a widely used method. mdpi.com For polyacetylenes, which are often moderately polar, solvents like dichloromethane (B109758) (CH2Cl2), acetone, or methanol (B129727) are frequently employed. acs.orgmdpi.com A common procedure involves macerating the dried and powdered plant material and soaking it in the selected solvent for an extended period, often several days, to ensure thorough extraction. acs.org This process is typically repeated multiple times to maximize the yield of the crude extract. acs.org After extraction, the solvent is removed under reduced pressure, yielding a concentrated crude extract that contains a complex mixture of compounds.

Other techniques such as Soxhlet extraction, microwave-assisted extraction (MAE), and supercritical CO2 extraction can also be applied to enhance efficiency and yield, although the conditions must be carefully controlled to prevent the degradation of thermally sensitive polyacetylenes. mdpi.com

Chromatographic Separation Strategies

Following extraction, the crude extract undergoes several stages of chromatographic separation to isolate the pure this compound. This multi-step approach is necessary to resolve the highly complex mixture of phytochemicals.

Column chromatography (CC) is a fundamental technique used for the initial fractionation of the crude extract. Silica (B1680970) gel is a common stationary phase for this purpose. The separation is based on the differential adsorption of compounds to the silica gel. A solvent system, or mobile phase, of increasing polarity is passed through the column to elute the compounds sequentially.

In a typical application for polyacetylene separation, the crude extract is loaded onto a silica gel column and eluted with a gradient of non-polar and polar solvents, such as petroleum ether and acetone. acs.org The polarity of the mobile phase is gradually increased, allowing for the separation of compounds into different fractions based on their polarity. acs.org For instance, a gradient might start with 100% petroleum ether and progressively increase the proportion of acetone. acs.org Fractions are collected and monitored using techniques like Thin-Layer Chromatography (TLC) to identify those containing the desired polyacetylenes.

| Parameter | Description | Example from Research acs.org |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel |

| Mobile Phase | The solvent or solvent mixture that flows through the column. | Petroleum Ether / Acetone |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient Elution (e.g., from 50:1 to 1:2 v/v) |

| Purpose | The goal of the chromatographic step. | Initial fractionation of the crude extract. |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of polyacetylenes and for assessing the purity of the isolated compound. mdpi.comsdu.dkresearchgate.net It offers significantly higher resolution and speed compared to standard column chromatography. nih.gov

Preparative HPLC (prep-HPLC) is used to isolate pure compounds from the enriched fractions obtained from previous chromatographic steps. acs.org Reversed-phase columns, such as C18, are commonly used, where the stationary phase is non-polar and the mobile phase is polar. acs.org A typical mobile phase for separating polyacetylenes is a gradient of acetonitrile (B52724) and water or methanol and water. acs.orgmdpi.com The effluent is monitored by a detector, often a Photodiode Array (PDA) detector, which can measure UV absorption at multiple wavelengths simultaneously, a useful feature given the characteristic UV spectra of polyacetylenes. acs.orgresearchgate.net The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. Analytical HPLC is then used to confirm the purity of the final product. nih.gov

| Parameter | Description | Example from Research acs.org |

| Stationary Phase | The material inside the HPLC column. | Reversed-Phase C18 |

| Mobile Phase | The high-purity solvent mixture pumped through the column. | Acetonitrile / Water (e.g., 40:60 v/v) |

| Detector | The device used to detect compounds as they elute. | Photodiode Array (PDA) Detector |

| Purpose | The goal of the HPLC step. | Final purification and purity assessment. |

Sephadex column chromatography is a type of size-exclusion chromatography (SEC) that separates molecules based on their size. cytivalifesciences.comsigmaaldrich.com Sephadex LH-20 is a common medium used for the separation of natural products in organic solvents. cytivalifesciences.com It is prepared by hydroxypropylation of a dextran (B179266) gel, making it suitable for both polar and non-polar solvents. cytivalifesciences.com

Preservation and Stability Considerations for Polyacetylenes during Isolation

Polyacetylenes, including this compound, are known for their chemical instability. researchgate.net The conjugated system of double and triple bonds makes them highly susceptible to degradation by factors such as light, oxygen, heat, and changes in pH. researchgate.net Therefore, special precautions are essential throughout the isolation and purification process to prevent decomposition.

Protection from Light: Exposure to UV light can cause polymerization and decomposition of polyacetylenes. researchgate.net All extraction and chromatography steps should be performed in the dark or using amber-colored glassware to minimize light exposure.

Exclusion of Oxygen: Polyacetylenes are prone to oxidation. researchgate.net To mitigate this, solvents should be degassed before use, and the process can be carried out under an inert atmosphere, such as nitrogen or argon.

Temperature Control: High temperatures can lead to thermal degradation. acs.orgepa.gov Evaporation of solvents should be performed at low temperatures using a rotary evaporator. Extracts and purified compounds should be stored at low temperatures (e.g., -20°C or -80°C) to maintain their stability.

pH Control: The stability of some polyacetylenes can be pH-dependent. researchgate.net It is important to avoid strongly acidic or basic conditions during the isolation process unless specified by a particular protocol.

By carefully implementing these preservation strategies, the integrity of this compound can be maintained from initial extraction to final purification.

Structural Elucidation and Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For a definitive structural assignment of (Z)-2-Decene-4,6,8-triyn-1-ol, both ¹H and ¹³C NMR, along with distortionless enhancement by polarization transfer (DEPT) experiments, would be crucial.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the protons provide key structural information. The protons on the cis-double bond (H-2 and H-3) are particularly diagnostic. Due to the cis relationship, the coupling constant (J-value) between these two protons would be expected to be in the range of 6-14 Hz. This is a smaller value compared to the typical 11-18 Hz observed for trans isomers, providing a clear distinction between the two geometric forms.

The alcoholic proton of the primary alcohol at C-1 would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The protons of the methylene (B1212753) group at C-1 would likely appear as a doublet, being coupled to the olefinic proton at C-2. The terminal methyl group at C-10 would present as a singlet, as there are no adjacent protons to cause splitting.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~4.2 | d | ~6-7 |

| H-2 | ~6.0-6.5 | dt | J2,3 = ~10-12, J2,1 = ~6-7 |

| H-3 | ~5.5-6.0 | dt | J3,2 = ~10-12, J3,1 = small |

| H-10 | ~2.0 | s | - |

| 1-OH | variable | br s | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The sp² hybridized carbons of the double bond (C-2 and C-3) would resonate in the downfield region, typically between 100-150 ppm. The sp hybridized carbons of the triyne moiety (C-4 to C-9) would appear in the range of 60-90 ppm. The carbon of the primary alcohol (C-1) would be found around 60-65 ppm, and the terminal methyl carbon (C-10) would be in the most upfield region.

DEPT experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (C-2 and C-3), while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (C-1). Quaternary carbons (the sp carbons of the alkyne chain) would be absent in DEPT spectra but present in the broadband-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR and DEPT Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| C-1 | ~60-65 | Negative | No Signal |

| C-2 | ~130-140 | Positive | Positive |

| C-3 | ~110-120 | Positive | Positive |

| C-4 to C-9 | ~60-90 | No Signal | No Signal |

| C-10 | ~4-5 | Positive | No Signal |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₈O, MW = 144.0575 g/mol ). The fragmentation pattern would provide clues about the structure, with common losses including water (M-18) from the alcohol group and various hydrocarbon fragments from the aliphatic chain.

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique that typically results in less fragmentation than EIMS. The APCI-MS spectrum of this compound would be expected to show a prominent protonated molecule peak [M+H]⁺ at m/z 145.0648. Adducts with solvent molecules or other ions, such as [M+Na]⁺, might also be observed. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C-O stretching of the primary alcohol would appear around 1050-1150 cm⁻¹. The C≡C stretching of the conjugated alkyne groups would be observed in the 2100-2260 cm⁻¹ region, likely as multiple sharp peaks due to the conjugated system. The C=C stretching of the cis-disubstituted alkene would appear around 1640-1680 cm⁻¹. Finally, the =C-H bending for a cis-alkene would be expected around 675-730 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Broad, Strong |

| C≡C Stretch (Alkyne) | 2100-2260 | Sharp, Medium-Weak |

| C=C Stretch (Alkene) | 1640-1680 | Medium |

| C-O Stretch (Primary Alcohol) | 1050-1150 | Strong |

| =C-H Bend (cis-Alkene) | 675-730 | Strong |

Stereochemical Assignment: Distinguishing (Z)- and (E)-Isomers (e.g., Coupling Constant Analysis)

The magnitude of the vicinal coupling constant (³JH2,H3) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. For protons on a double bond, this translates to distinct and predictable differences in J-values for cis and trans configurations. Generally, the coupling constant for trans protons (dihedral angle of 180°) is significantly larger than that for cis protons (dihedral angle of 0°).

While specific experimental data for both isomers of 2-Decene-4,6,8-triyn-1-ol is not extensively reported in a single comparative study, the principles are well-established in the analysis of numerous analogous natural and synthetic polyacetylenes. For the (Z)-isomer, the expected coupling constant for the vicinal olefinic protons would fall within the typical range for cis-alkenes, which is generally between 6 and 12 Hz. In contrast, the (E)-isomer would exhibit a much larger coupling constant, typically in the range of 12 to 18 Hz.

Detailed research findings on related polyacetylenic compounds isolated from the Asteraceae family consistently apply this principle for stereochemical assignment. The observation of a coupling constant in the lower end of the expected range for vinylic protons is considered definitive evidence for a (Z) configuration, while a value in the higher range confirms an (E) configuration.

To illustrate the expected differences based on established principles, the following interactive data table presents the characteristic ranges for ¹H NMR chemical shifts and coupling constants for the vinylic protons of (Z)- and (E)-isomers of similar ene-triyne systems.

| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (³JH2,H3, Hz) |

| This compound | H-2 | 5.5 - 6.0 | 6 - 12 |

| H-3 | 6.0 - 6.5 | 6 - 12 | |

| (E)-2-Decene-4,6,8-triyn-1-ol | H-2 | 5.5 - 6.0 | 12 - 18 |

| H-3 | 6.0 - 6.5 | 12 - 18 |

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment of the molecule.

In academic research, the synthesis of both isomers and the subsequent comparison of their NMR spectra provide the most conclusive evidence for stereochemical assignment. The distinct difference in the coupling constants serves as a reliable diagnostic tool, allowing for the unequivocal identification of the (Z) and (E) configurations in natural isolates and synthetic analogs of 2-Decene-4,6,8-triyn-1-ol.

Biosynthetic Pathways and Proposed Biogenetic Precursor Roles

Putative Biosynthetic Routes of Polyacetylenes in Fungi and Plants

Polyacetylenic compounds in both fungi and plants are primarily derived from fatty acid and polyketide precursors. Isotopic tracer experiments have demonstrated that the biosynthetic pathways for most polyacetylenes commence with common fatty acids, typically oleic acid (a C18 fatty acid). The construction of the polyacetylene backbone involves a series of desaturation and chain-shortening reactions.

The key steps in this proposed biosynthetic route are:

Desaturation: The initial step involves the introduction of double and triple bonds into the fatty acid carbon chain. This is catalyzed by specialized enzymes known as fatty acid desaturases (FADs) and acetylenases, which are often divergent forms of FAD2-type enzymes. For instance, linoleic acid is converted to crepenynic acid by an acetylenase, introducing the first triple bond.

Chain Modification: Following the initial desaturations, the fatty acid chain can undergo further modifications, including additional desaturations to form more conjugated triple bonds, and chain shortening, often through β-oxidation, to produce polyacetylenes of varying lengths.

Two primary models have been proposed for the formation of the acetylenic bond itself: an oxidative dehydrogenation (desaturation) mechanism and a decarboxylative enol elimination mechanism. The desaturation model, which involves the progressive removal of hydrogen atoms from a double bond to form a triple bond, is widely supported by experimental evidence.

Table 1: Key Stages in Polyacetylene Biosynthesis

| Stage | Description | Key Precursors/Intermediates | Enzyme Classes Involved |

|---|---|---|---|

| Initiation | Starting with a common fatty acid. | Oleic Acid, Linoleic Acid | Fatty Acid Synthase (FAS) |

| Acetylenic Bond Formation | Introduction of the first triple bond. | Crepenynic Acid, Dehydrocrepenynic Acid | Acetylenases (Divergent FAD2) |

| Elongation/Shortening | Adjustment of the carbon chain length. | C18 and C17 intermediates | β-oxidation enzymes |

| Further Desaturation | Creation of conjugated polyyne systems. | Various polyacetylene intermediates | Desaturases |

| Functionalization | Addition of functional groups (e.g., hydroxyls). | Polyacetylene alcohols, diols, etc. | Hydroxylases, P450 monooxygenases |

Role of (E)-2-Decene-4,6,8-triyn-1-ol as a Biosynthetic Precursor

Scientific literature has not established a biosynthetic link between (E)-2-Decene-4,6,8-triyn-1-ol and compounds identified as Chondrosterins G and H. Research indicates that Chondrosterins are a class of hirsutane sesquiterpenoids, which are derived from the terpene biosynthetic pathway, rather than the fatty acid pathway that produces polyacetylenes. Furthermore, the compounds Deca-4,6,8-triyn-1,2,3-triol and 3-Chlorodeca-4,6,8-triyn-1,2-diol are not identified as Chondrosterins G and H in published chemical data. The following sections describe general enzymatic transformations that could theoretically occur.

No evidence was found in a review of scientific literature to support the conversion of (E)-2-Decene-4,6,8-triyn-1-ol into Deca-4,6,8-triyn-1,2,3-triol or 3-Chlorodeca-4,6,8-triyn-1,2-diol as part of a biosynthetic pathway for Chondrosterins G and H.

While the specific pathway noted above is not documented, the enzymatic transformation of a double bond in a molecule like (E)-2-Decene-4,6,8-triyn-1-ol into a diol or triol is a known biochemical process. This typically involves a two-step enzymatic reaction:

Epoxidation: The double bond is first converted into an epoxide ring. This reaction is often catalyzed by monooxygenases, such as cytochrome P450 enzymes, or by fungal peroxygenases. nih.gov These enzymes use a cosubstrate, like H2O2, to introduce an oxygen atom across the double bond, forming a reactive three-membered oxirane ring. nih.gov

Hydrolysis: The resulting epoxide is then hydrolyzed by an enzyme known as an epoxide hydrolase. nih.gov This enzyme catalyzes the addition of a water molecule to the epoxide, opening the ring to form a vicinal diol (two hydroxyl groups on adjacent carbons). nih.gov If an adjacent functional group were present, further oxidation could potentially lead to a triol.

This epoxidation-hydrolysis sequence is a common strategy in nature for detoxifying xenobiotics and for the biosynthesis of various signaling molecules and other secondary metabolites. nih.gov

Comparative Biosynthesis with Other Natural Polyynes (e.g., Panaxytriol, Falcarinol)

The biosynthesis of other well-known natural polyynes, such as panaxytriol from the Araliaceae family and falcarinol (B191228) from the Apiaceae family, follows the general pathway outlined for polyacetylenes.

Falcarinol-type Polyacetylenes: The biosynthesis of C17 polyacetylenes like falcarinol also begins with oleic acid. Through a series of desaturations, a C18 acid intermediate is formed. This intermediate then undergoes β-oxidation to yield C17 polyacetylenes. Further oxidations and dehydrogenations lead to the formation of falcarinol and its derivatives, such as falcarindiol (B120969).

Panaxytriol: Similarly, panaxytriol, found in Panax ginseng, is believed to be synthesized via this fatty acid-derived pathway. Experimental evidence from studies using 13C-labeled glucose has confirmed that the C17 backbone of panaxynol (a related compound) is assembled consistent with the polyacetylene pathway.

The key difference between these pathways often lies in the specific tailoring enzymes—desaturases, hydroxylases, and others—that are present in a particular plant or fungal species. These enzymes determine the final chain length, degree of unsaturation, and functionalization pattern of the resulting polyacetylene.

Table 2: Comparison of Biosynthetic Features

| Feature | General Polyacetylene Pathway | Falcarinol Pathway | Panaxytriol Pathway |

|---|---|---|---|

| Precursor | Oleic Acid / Linoleic Acid | Oleic Acid | Assumed to be Oleic Acid |

| Key Intermediate | Crepenynic Acid | C18-ditriyne acid intermediate | C17 intermediates |

| Chain Length | Variable (C10, C12, C14, C17, etc.) | C17 | C17 |

| Primary Modifying Reactions | Desaturation, β-oxidation | Dehydrogenation, β-oxidation, further oxidation | Hydroxylation, oxidation |

| Resulting Compound Class | Polyynes, polyyne-ols, etc. | Aliphatic C17-polyacetylenes | Aliphatic C17-polyacetylenes |

Synthetic Strategies and Chemical Transformations of Z 2 Decene 4,6,8 Triyn 1 Ol and Polyacetylenic Frameworks

Total Synthesis Approaches for Polyacetylenes and Triynols

The total synthesis of polyacetylenes and triynols often involves the strategic construction of conjugated systems of double and triple bonds. While specific total synthesis routes for (Z)-2-Decene-4,6,8-triyn-1-ol are not extensively detailed in readily available literature, general methodologies for assembling similar polyyne frameworks provide a foundational understanding. These approaches typically rely on a series of coupling reactions and functional group manipulations to build the carbon chain with the desired stereochemistry and unsaturation.

A common challenge in the synthesis of these compounds is their inherent instability, which necessitates careful handling and often the use of protective groups. The final steps of a total synthesis will often involve the deprotection of terminal alkyne groups to allow for the final coupling reactions that form the polyyne chain.

Key Methodologies in Polyacetylene Synthesis

Several powerful synthetic methodologies have been developed for the construction of polyacetylenic structures. These methods are crucial for creating the core framework of molecules like this compound.

Carbenoid Rearrangement for Triyne Core Formation

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a key method for the formation of an acetylene (B1199291) moiety from a carbene or carbenoid intermediate. nih.gov This reaction has been effectively applied to the synthesis of polyynes, including di-, tri-, and tetrayne products. nih.gov The necessary precursors for this rearrangement are typically prepared through the formation of an alkynyl ketone, followed by dibromoolefination. nih.gov The subsequent treatment of the resulting dibromoolefin with a strong base, such as butyllithium, induces the carbenoid rearrangement to form the desired alkyne. nih.gov The success of the FBW rearrangement is highly dependent on the solvent, with nonpolar hydrocarbon solvents like hexanes and toluene (B28343) being particularly effective. nih.gov

Coupling Reactions (e.g., Cadiot-Chodkiewicz and Sonogashira coupling for related structures)

Coupling reactions are fundamental to the synthesis of polyacetylenes, allowing for the connection of smaller alkyne-containing fragments.

The Cadiot-Chodkiewicz coupling is a selective cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. rsc.orgwikipedia.org This method is highly effective for the synthesis of unsymmetrical 1,3-diynes, which are important building blocks for more extended polyyne systems. rsc.org A key advantage of the Cadiot-Chodkiewicz coupling is its selectivity, which minimizes the formation of homocoupled byproducts. wikipedia.org The reaction mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne. wikipedia.org

The Sonogashira coupling is another powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling is known for its mild reaction conditions and broad functional group tolerance, making it suitable for the synthesis of complex molecules. wikipedia.orgbeilstein-journals.org While traditionally requiring both palladium and copper catalysts, copper-free variations have been developed to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling). wikipedia.orglibretexts.org

| Coupling Reaction | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| Cadiot-Chodkiewicz | Terminal alkyne + 1-Haloalkyne | Copper(I) salt, Amine base | Unsymmetrical 1,3-diyne |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium complex, Copper(I) co-catalyst (optional), Base | Aryl/Vinyl-substituted alkyne |

Electrochemical Homo- and Heterocoupling of Terminal Alkynes

Electrochemical methods offer an alternative approach to the coupling of terminal alkynes. researchgate.net These reactions can be used for both homocoupling (dimerization of the same alkyne) and heterocoupling (coupling of two different alkynes) to form 1,3-diynes. researchgate.netnih.govacs.org Ruthenium-catalyzed electrochemical coupling has been shown to be effective for a wide range of terminal alkynes, including those with both electron-donating and electron-withdrawing groups on aromatic rings, as well as aliphatic alkynes. nih.gov This method proceeds without the need for external oxidants. acs.org The proposed mechanism involves the oxidation of the ruthenium catalyst at the anode, followed by the formation of a ruthenium-acetylide intermediate, which then reacts to form the diyne product. researchgate.net

Chemical Modifications for Derivative Synthesis

The functional groups present in this compound, namely the hydroxyl group and the conjugated ene-triyne system, provide opportunities for chemical modifications to synthesize a variety of derivatives. The synthesis of substituted polyacetylenes has been explored to create materials with tailored properties. mdpi.com For instance, the polymerization of monosubstituted acetylenes using transition metal catalysts can lead to polymers with defined structures and functionalities. mdpi.comnih.gov

The hydroxyl group of this compound can undergo typical alcohol reactions such as esterification or etherification to introduce different functional groups. The polyacetylenic chain itself can be a site for further reactions, although the high degree of unsaturation makes it susceptible to degradation. The synthesis of polyacetylene derivatives containing functionalities like amines has also been reported. tandfonline.com

Stability of Polyacetylenes: Oxidation Reactions and Mitigation Strategies in Chemical Research

A significant challenge in working with polyacetylenes is their inherent instability, particularly their sensitivity to air and light. wikipedia.org Exposure to air can lead to oxidation of the polyacetylene backbone, resulting in the formation of carbonyl groups, epoxides, and peroxides. wikipedia.orgherbs2000.com This oxidation process can lead to a decrease in the material's flexibility and conductivity. wikipedia.org

The kinetics of polyacetylene oxidation have been studied, revealing that the process can be influenced by factors such as the presence of UV light. acs.org Under ambient conditions with fluorescent lighting, the oxidation of polyacetylene has been observed to follow two pseudo-first-order domains, which are attributed to the "surface" and "bulk" oxidation of the material's fibrils. acs.org

Biological Activities and Mechanistic Studies in Research Models Non Human and in Vitro

Antioxidant Activity of (E)-2-Decene-4,6,8-triyn-1-ol

While direct studies on the antioxidant activity of the (E)-isomer of 2-Decene-4,6,8-triyn-1-ol are not extensively detailed in the available literature, the broader class of polyacetylenes has demonstrated notable antioxidant properties. Research on other polyacetylenic compounds provides insight into the potential of this chemical class to counteract oxidative stress. For instance, a polyacetylene isolated from Dendropanax dentiger, (9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA), has been shown to possess significant anti-oxidative activity. researchgate.netnih.gov This compound was observed to enhance the activation of Nrf-2 and its downstream antioxidant gene, heme oxygenase-1 (HO-1), indicating a mechanism by which polyacetylenes can help mitigate cellular oxidative damage. researchgate.netnih.gov The presence of conjugated triple and double bonds in the polyacetylene backbone is thought to contribute to their ability to scavenge free radicals. preprints.org This general characteristic of polyacetylenes suggests that compounds like (E)-2-Decene-4,6,8-triyn-1-ol may also exhibit antioxidant effects, a hypothesis that warrants direct investigation.

Cytotoxic Activities in In Vitro Cancer Cell Line Models

Polyacetylenes sourced from various plants have been consistently shown to be cytotoxic against multiple types of cancer cell lines. nih.gov This activity is a cornerstone of the pharmacological interest in this class of compounds. For example, polyacetylenes and polyenes isolated from the roots of Echinacea pallida demonstrated a direct cytotoxic effect on human pancreatic (MIA Pa-Ca-2) and colonic (COLO320) cancer cells. nih.gov Similarly, polyacetylenes from Tridax procumbens L. showed substantial cytotoxic effects against the K562 human tumor cell line. nih.gov The cytotoxicity is often dose-dependent and can involve mechanisms such as the induction of apoptosis. nih.govnih.gov

| Compound Source | Cancer Cell Line | Observed Effect |

| Echinacea pallida | MIA Pa-Ca-2 (Pancreatic), COLO320 (Colonic) | Concentration-dependent decrease in cell viability. nih.gov |

| Tridax procumbens L. | K562 (Leukemia) | Substantial cytotoxic effects, mediated through apoptosis. nih.gov |

| Bidens pilosa L. | HGC-27 (Gastric) | Proliferation inhibitory activity. nih.gov |

This table summarizes the cytotoxic activities of polyacetylenes from different natural sources against various cancer cell lines as demonstrated in in vitro studies.

The evaluation of the cytotoxic activity of compounds like (Z)-2-Decene-4,6,8-triyn-1-ol is commonly performed using cell-based screening assays. One of the most frequently used methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble substrate into a dark blue formazan (B1609692) product that is insoluble in water. nih.gov The resulting formazan crystals are then dissolved in a solvent, typically dimethyl sulfoxide (B87167) (DMSO), and the absorbance of the solution is measured at a specific wavelength (e.g., 490 nm). nih.gov A lower absorbance value corresponds to lower metabolic activity and, therefore, reduced cell viability, indicating the cytotoxic effect of the tested compound. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.govnih.gov

The specific structural features of polyacetylene molecules play a crucial role in determining their cytotoxic potency. Structure-activity relationship (SAR) studies aim to identify these key features. For instance, a study on two isomeric polyacetylenes isolated from Bidens pilosa L., (E)-7-Phenyl-2-hepten-4,6-diyn-1-ol and (Z)-7-Phenyl-2-hepten-4,6-diyn-1-ol, revealed significant differences in their biological activity. While both compounds inhibited the metastasis of gastric cancer cells, one isomer, polyacetylene 1 ((E)-isomer), showed clear proliferation inhibitory activity against HGC-27 cells with an IC50 value of 52.83 μM. nih.gov In contrast, polyacetylene 2 ((Z)-isomer) was inactive in all tested cell lines at concentrations up to 200 μM. nih.gov This highlights that the stereochemistry of the double bond (E/Z configuration) can dramatically influence the cytotoxic effects of these compounds. Further research has shown that for other classes of cytotoxic agents, features like the size of substituent groups can also positively correlate with cytotoxicity. elsevier.com

Broader Pharmacological Relevance of Alkynyl-Containing Natural Products

The alkynyl functional group is a key feature in numerous natural products that display a wide range of promising biological activities. nih.govresearchgate.net Beyond cytotoxicity, these compounds are investigated for various therapeutic applications. The high degree of unsaturation in polyacetylenes contributes to their chemical reactivity and biological activity. researchgate.net

Key Pharmacological Activities of Alkynyl-Containing Natural Products:

Anti-tumor: As discussed, this is one of the most well-documented activities. nih.govresearchgate.net Molecules like the ene-diynes are among the most aggressive antitumor drugs known. wikipedia.org

Anti-inflammatory: Certain polyacetylenes have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory factors like iNOS and COX-2. nih.govacs.org

Immunosuppressive: The modulation of inflammatory pathways suggests potential for immunosuppressive applications.

Neurotoxicity: While some polyacetylenes are studied for neuroprotective effects, others are recognized as neurotoxic at high concentrations. researchgate.netresearchgate.net

Antimicrobial and Antifungal: Many polyacetylenes exhibit potent activity against bacteria and fungi. researchgate.netresearchgate.net

Anti-parasitic and Anti-HIV: Research has also pointed to potential anti-parasitic, anti-malarial, and anti-HIV activities in this class of compounds. nih.govresearchgate.net

Enzyme Interaction Studies (e.g., Fatty Acid Oxidation Inhibition by related compounds)

The biological effects of polyacetylenes are often rooted in their interaction with specific enzymes. A notable example is the inhibition of enzymes involved in fatty acid metabolism. A study demonstrated that a conjugated acetylenic acid, 10,12-tricosadiynoic acid (TDYA), acts as a specific inhibitor of acyl-CoA oxidase-1 (ACOX1). nih.gov ACOX1 is an enzyme in the peroxisomal fatty acid β-oxidation pathway. nih.gov By inhibiting this enzyme in rats fed a high-fat diet, TDYA was shown to increase mitochondrial fatty acid oxidation and reduce the formation of reactive oxygen species (ROS). nih.gov This specific enzyme inhibition led to improved liver lipid metabolism and insulin (B600854) sensitivity. nih.gov The ability of acetylenic structures to cause suicide inhibition of various enzymes has been previously reported, underscoring a common mechanism of action for this compound class. nih.gov The biosynthesis of polyacetylenes itself is derived from fatty acid precursors, involving enzymes like desaturases and acetylenases, which highlights the intimate relationship between these compounds and lipid metabolic pathways. nih.govnih.gov

In Vivo Metabolic Studies in Non-Human Organisms

Understanding the metabolic fate of polyacetylenes in living organisms is crucial for evaluating their therapeutic potential. In vivo and ex vivo studies in non-human organisms provide essential data on absorption, distribution, metabolism, and excretion (ADME). While specific metabolic studies on this compound are limited, research on related compounds and the use of animal models offer valuable insights.

For instance, ex vivo models using porcine eyes have been explored to test the biodistribution and pharmacokinetics of drug delivery systems, which could be applied to polyacetylene-based therapeutics. mdpi.com Such models allow for the assessment of tissue absorption and clearance rates, providing a bridge between in vitro assays and live animal studies. mdpi.com

Metabolic pathways for natural products can vary significantly between species. nih.gov Therefore, studies often use a range of animal models, such as rats, to investigate metabolic stability in different liver microsomes and hepatocytes. nih.gov These studies help predict the metabolic profile in humans. nih.gov The biosynthesis of polyacetylenes is understood to originate from fatty acid pathways, and their catabolism likely involves similar enzymatic machinery. nih.gov Isotopic tracer experiments have been fundamental in elucidating these metabolic origins. nih.gov

Molecular Targets and Signaling Pathways Investigated for Polyacetylenes

Research into the specific molecular targets and signaling pathways of this compound is limited in publicly available scientific literature. However, extensive studies on other polyacetylenes, particularly falcarinol-type compounds, offer significant insights into the potential mechanisms of this class of molecules. These investigations, conducted in non-human and in vitro models, have identified several key cellular pathways and molecular targets that are modulated by polyacetylenes. It is important to note that while these findings provide a strong basis for understanding the bioactivity of polyacetylenes, direct extrapolation to this compound should be approached with caution.

The biological activities of polyacetylenes are often attributed to their unique chemical structure, which includes one or more reactive carbon-carbon triple bonds. nih.gov These structural features allow them to interact with various biomolecules, thereby influencing cellular functions. nih.gov

Key Signaling Pathways Modulated by Related Polyacetylenes:

Nuclear Factor Kappa B (NF-κB) Signaling Pathway:

A significant body of research points to the inhibition of the NF-κB pathway as a primary mechanism for the anti-inflammatory effects of polyacetylenes like falcarinol (B191228) (FaOH) and falcarindiol (B120969) (FaDOH). nih.govmdpi.com NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immune response, cell proliferation, and apoptosis. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. mdpi.com This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for cyclooxygenase-2 (COX-2) and various inflammatory cytokines. nih.govmdpi.com

Studies have demonstrated that falcarinol-type polyacetylenes can suppress the activation of the NF-κB pathway. mdpi.com This inhibition, in turn, leads to a downregulation of pro-inflammatory mediators. For instance, FaOH has been shown to inhibit LPS-induced COX-2 expression in RAW264.7 macrophage cells, thereby blocking the overproduction of prostaglandin (B15479496) E2 (PGE2). nih.gov The modulation of the NF-κB pathway is considered a key mechanistic link between the anti-inflammatory and potential cancer chemopreventive properties of these compounds. mdpi.comdntb.gov.ua

Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathways:

Research on falcarindiol (FaDOH) has revealed its ability to attenuate inflammatory responses by modulating the MAPK and JAK-STAT signaling pathways. In a study using murine macrophage RAW 264.7 cells stimulated with LPS, FaDOH was found to suppress the activation of JNK and ERK, which are components of the MAPK pathway. nih.gov The same study also showed that FaDOH inhibited the activation of STAT1 and STAT3, key proteins in the JAK-STAT pathway. nih.gov However, it was noted that FaDOH did not affect the p38 MAPK or the NF-κB signaling pathways in this particular experimental model, suggesting a degree of selectivity in its action. nih.gov

PI3K/AKT/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical signaling cascade that governs cell growth, proliferation, survival, and autophagy. Dysregulation of this pathway is common in various cancers. Studies on human oral squamous cell carcinoma cells have shown that falcarindiol can induce apoptotic and autophagic cell death by suppressing this pathway. nih.gov Specifically, falcarindiol treatment led to the dephosphorylation of key components of this pathway, including PI3K, AKT, mTOR, and p70S6K. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway:

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Falcarinol-type polyacetylenes have been shown to interact with this pathway. Falcarindiol, for example, can activate Nrf2 by S-alkylation of its inhibitor protein, Keap1. nih.gov This activation leads to the upregulation of antioxidant enzymes. nih.gov Similarly, falcarinol has been identified as a potent inducer of heme oxygenase-1 (HO-1), a target gene of Nrf2, which plays a role in attenuating intestinal inflammation. nih.gov

Wnt/β-catenin and Hippo/YAP Signaling Pathways:

Recent research has also implicated polyacetylenes in the modulation of the Wnt/β-catenin and Hippo/YAP signaling pathways, both of which are crucial in cell proliferation, differentiation, and metastasis. In a study on gastric cancer cells, polyacetylene isomers were found to suppress metastasis by inhibiting these pathways. nih.gov

Identified Molecular Targets of Related Polyacetylenes:

Cyclooxygenase (COX) Enzymes: As mentioned, polyacetylenes can indirectly inhibit COX-2 expression by suppressing the NF-κB pathway. nih.gov There is also evidence to suggest that they may act as selective COX-2 inhibitors. mdpi.com

Heat Shock Protein 90 (Hsp90): Falcarinol has been identified as a natural inhibitor of Hsp90, a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer progression. medchemexpress.com It has been shown to target both the N-terminal and C-terminal domains of Hsp90. medchemexpress.com

Cannabinoid Receptors: Falcarinol has been found to act as a covalent antagonist for the cannabinoid CB1 receptor, suggesting a potential role in modulating the endocannabinoid system. researchgate.net

Aldehyde Dehydrogenase 2 (ALDH2): A chemical proteomic approach has identified ALDH2 as a molecular target of falcarinol in cancer cells, with the compound inhibiting the enzyme through covalent alkylation of its active site. tiiips.com

Breast Cancer Resistance Protein (BCRP/ABCG2): Dietary polyacetylenes of the falcarinol type have been shown to be inhibitors of BCRP, a transporter protein that can confer multidrug resistance in cancer cells. mdpi.com

5-Lipoxygenase (5-LOX) and Butyrylcholinesterase (BchE): Certain polyacetylene glycosides have demonstrated dual inhibitory activity against 5-LOX, an enzyme involved in inflammation, and BchE, an enzyme implicated in neuroinflammatory disorders. mdpi.com

The following table summarizes the key molecular targets and signaling pathways that have been investigated for polyacetylenes, primarily focusing on falcarinol and falcarindiol, in non-human and in vitro research models.

| Polyacetylene Type | Molecular Target/Signaling Pathway | Observed Effect in Research Models |

| Falcarinol-type | NF-κB Signaling Pathway | Inhibition of activation, leading to reduced expression of pro-inflammatory genes like COX-2. nih.govmdpi.com |

| Falcarindiol | MAPK Signaling Pathway | Attenuation of LPS-induced activation of JNK and ERK. nih.gov |

| Falcarindiol | JAK-STAT Signaling Pathway | Attenuation of LPS-induced activation of STAT1 and STAT3. nih.gov |

| Falcarindiol | PI3K/AKT/mTOR Signaling Pathway | Dephosphorylation of PI3K, AKT, mTOR, and p70S6K, leading to apoptosis and autophagy. nih.gov |

| Falcarinol-type | Nrf2 Signaling Pathway | Activation of Nrf2 and induction of heme oxygenase-1 (HO-1). nih.gov |

| Polyacetylene Isomers | Wnt/β-catenin and Hippo/YAP Signaling Pathways | Inhibition of both pathways, leading to suppression of cancer cell metastasis. nih.gov |

| Falcarinol | Hsp90 | Inhibition of both N-terminal and C-terminal domains. medchemexpress.com |

| Falcarinol | Cannabinoid CB1 Receptor | Covalent antagonism. researchgate.net |

| Falcarinol | Aldehyde Dehydrogenase 2 (ALDH2) | Covalent alkylation and inhibition of the active site. tiiips.com |

| Falcarinol-type | Breast Cancer Resistance Protein (BCRP/ABCG2) | Inhibition of transporter activity. mdpi.com |

| Polyacetylene Glycosides | 5-Lipoxygenase (5-LOX) and Butyrylcholinesterase (BchE) | Dual inhibition. mdpi.com |

Structure Activity Relationship Sar Research on Z 2 Decene 4,6,8 Triyn 1 Ol Derivatives and Analogues

Design and Synthesis of Structural Analogues

The rational design of analogues of (Z)-2-decene-4,6,8-triyn-1-ol is fundamental to understanding its SAR. The synthetic strategies for creating these analogues often involve multi-step processes that allow for precise control over the molecule's final structure. A common approach to synthesizing the core polyacetylene backbone is through coupling reactions of smaller, functionalized building blocks. For instance, a practical and efficient four-step synthesis has been developed for the related natural product deca-4,6,8-triyn-1-ol, starting from (triisopropylsilyl)acetylene. researchgate.net This methodology highlights the potential for creating a variety of analogues by introducing different substituents on the starting materials.

The synthesis of functional polyacetylenes can also be achieved through the polymerization of substituted acetylenes using transition metal catalysts. mdpi.com While this is often applied to create polymeric materials, the underlying principles of controlling structure through catalyst choice and monomer design are relevant to the synthesis of discrete molecular analogues. mdpi.comacs.org Post-polymerization modification is another avenue for creating derivatives, although it is less common for small molecule synthesis. mdpi.com The ability to create a library of analogues with variations in chain length, substituent groups, and stereochemistry is crucial for comprehensive SAR studies.

Impact of Stereoisomerism (Z/E Configuration) on Biological Activity

In the context of small molecules like this compound, the Z-configuration of the double bond at the C2-C3 position results in a bent conformation, which will present a different three-dimensional profile for interaction with a biological target compared to the more linear E-isomer. Although specific studies comparing the biological activities of the Z and E isomers of 2-decene-4,6,8-triyn-1-ol are not widely available in the reviewed literature, it is a well-established principle in medicinal chemistry that stereoisomers can have vastly different biological effects. Therefore, the controlled synthesis of both the Z and E isomers is a critical aspect of SAR exploration for this class of compounds.

Influence of Chain Length and Functional Group Modifications

Modifications to the carbon chain length and the nature of functional groups are classic strategies in SAR studies to probe the binding pocket of a biological target and to modulate the physicochemical properties of a molecule. The chain length of fatty acids, the biosynthetic precursors to polyacetylenes, is a critical determinant in their biological transformations. nih.gov This suggests that the length of the carbon backbone in polyacetylene natural products is finely tuned for their biological function.

| Modification Type | Example | Potential Impact on Bioactivity |

| Chain Length | Shortening or lengthening the alkyl chain | Alters lipophilicity, membrane permeability, and fit within a binding site. |

| Functional Group | Oxidation of the alcohol to an aldehyde or carboxylic acid | Changes polarity and hydrogen bonding capabilities, potentially altering target interactions. |

| Functional Group | Esterification or etherification of the alcohol | Masks the polar hydroxyl group, increasing lipophilicity and potentially affecting metabolic stability. |

| Functional Group | Introduction of new substituents on the alkyl chain | Can introduce new interactions with a biological target, such as steric hindrance or additional binding points. |

Glycosylation of Polyacetylenes and its Effect on Bioactivity (e.g., Acetylenic Glucosides with Antibacterial Activity)

Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification of natural products that can significantly impact their biological properties. In the case of polyacetylenes, the formation of acetylenic glucosides can enhance water solubility, alter bioavailability, and provide new interaction points with biological targets. This can lead to modified or novel biological activities. semanticscholar.org

Recent research has highlighted the potential of polyacetylene glycosides as antibacterial agents. nih.gov For example, two polyacetylene glycosides, (3S,6E,12E)-6,12-tetradecadiene-8,10-diyne-1-ol 3-O-β-D-glucopyranoside and bidensyneoside A, have been investigated for their anti-infective properties against Klebsiella pneumoniae. nih.gov One of these compounds demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 µg/mL, and was also effective at reducing biofilm formation. nih.gov This particular compound also downregulated genes associated with quorum sensing, a bacterial communication system involved in virulence. nih.gov These findings underscore the potential of glycosylation as a powerful tool to enhance the antibacterial efficacy of polyacetylenes like this compound. The sugar moiety can influence cell uptake and may interact with specific bacterial targets.

| Compound | Organism | Activity | MIC (µg/mL) |

| (3S,6E,12E)-6,12-tetradecadiene-8,10-diyne-1-ol 3-O-β-D-glucopyranoside | Klebsiella pneumoniae | Antibacterial, Antibiofilm | 16-128 |

| Bidensyneoside A | Klebsiella pneumoniae | Weaker Antibacterial and Antibiofilm Activity | Not specified as potent |

Advanced Analytical and Bioanalytical Methodologies for Polyacetylene Research

Metabolomics Approaches for Identification and Quantification

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful framework for the comprehensive analysis of polyacetylenes in complex biological matrices. These approaches are crucial for both the identification of novel polyacetylenes and the quantification of known compounds like (Z)-2-Decene-4,6,8-triyn-1-ol.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique in the metabolomic profiling of polyacetylenes. rsc.org The coupling of the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry enables the detection and characterization of these compounds even at low concentrations in intricate plant extracts. mdpi.com

In the analysis of polyacetylenes from plant families such as Asteraceae, reversed-phase LC is commonly employed, often using a C18 column. mdpi.com This allows for the separation of these relatively nonpolar compounds from more polar plant metabolites. The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency.

Mass spectrometry detection, particularly with electrospray ionization (ESI), has proven effective for the analysis of polyacetylenes. foodb.ca While positive ion mode can be used, negative ion mode often provides higher sensitivity for many polyacetylenes due to the presence of acidic protons or the ability to form stable anions. foodb.ca High-resolution mass spectrometry (HRMS), using instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, is invaluable for the accurate mass measurements needed to determine the elemental composition of unknown polyacetylenes. nih.gov Tandem mass spectrometry (MS/MS) is further utilized to obtain structural information through fragmentation analysis, aiding in the identification of specific isomers and the localization of functional groups within the molecule. foodb.ca

A generalized LC-MS method suitable for the profiling of this compound and related polyacetylenes is summarized in the interactive table below.

| Parameter | Typical Conditions |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | 5% B to 95% B over 20-30 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Mode | Full scan MS and data-dependent MS/MS |

Application of Advanced Spectroscopic Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polyacetylenes. Due to the complexity of plant extracts, one-dimensional (1D) NMR spectra (¹H and ¹³C) are often crowded. Therefore, two-dimensional (2D) NMR techniques are essential for unambiguous assignments.

For a molecule like this compound, ¹H NMR would reveal characteristic signals for the olefinic protons, the protons adjacent to the alcohol group, and the terminal methyl group. The coupling constants between the olefinic protons would confirm the (Z)-stereochemistry. ¹³C NMR would show distinct signals for the sp-, sp²-, and sp³-hybridized carbon atoms, including the highly deshielded carbons of the conjugated triple bonds.

Advanced 2D NMR experiments that are crucial for the analysis of such compounds in mixtures include:

Correlation Spectroscopy (COSY): To establish proton-proton couplings and trace the spin systems within the molecule.

Total Correlation Spectroscopy (TOCSY): To identify all protons within a spin system, even if they are not directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons (2-3 bonds), which is critical for piecing together the carbon skeleton and placing functional groups.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.2 (d) | ~58 |

| 2 | ~5.8 (dt) | ~125 |

| 3 | ~6.0 (dt) | ~135 |

| 4 | - | ~80 |

| 5 | - | ~75 |

| 6 | - | ~70 |

| 7 | - | ~65 |

| 8 | - | ~60 |

| 9 | - | ~78 |

| 10 | ~2.0 (s) | ~4 |

Isotopic Labeling for Biosynthetic Pathway Elucidation

Isotopic labeling experiments are fundamental to unraveling the biosynthetic pathways of natural products, including polyacetylenes. nih.gov These studies involve feeding a plant or cell culture with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) or a radioisotope (e.g., ¹⁴C, ³H). The labeled compound is then isolated, and the position and extent of isotope incorporation are determined, typically by mass spectrometry or NMR spectroscopy. nih.gov

The biosynthesis of polyacetylenes is known to originate from fatty acids. For C10 polyacetylenes like this compound, the likely precursor is oleic acid (a C18 fatty acid), which undergoes a series of desaturations and chain-shortening reactions.

A hypothetical isotopic labeling study to investigate the biosynthesis of this compound could involve the administration of ¹³C-labeled oleic acid to a plant known to produce this compound. For example, feeding with [1-¹³C]oleic acid would be expected to result in the labeling of a specific carbon atom in the resulting polyacetylene. By analyzing the ¹³C NMR spectrum of the isolated this compound, the position of the enhanced signal would reveal the metabolic fate of the carboxyl carbon of oleic acid. Similarly, using uniformly ¹³C-labeled oleic acid would lead to a product that is fully enriched in ¹³C, allowing for the determination of all carbon-carbon bond connectivities through ¹³C-¹³C coupling patterns.

The following table outlines a potential isotopic labeling experiment and the expected outcomes for elucidating the biosynthetic pathway of this compound.

| Labeled Precursor | Analytical Technique | Expected Outcome | Information Gained |

|---|---|---|---|

| [1-¹³C]Oleic Acid | ¹³C NMR | Enhancement of a specific carbon signal in this compound. | Confirms the incorporation of the fatty acid precursor and traces the fate of the carboxyl group. |

| [U-¹³C]Oleic Acid | ¹³C NMR, MS | This compound with all carbons labeled with ¹³C. Observation of ¹³C-¹³C couplings. | Provides detailed information on the carbon skeleton rearrangement and chain shortening from the C18 precursor to the C10 product. |

| [²H]Labeled Fatty Acids | ²H NMR, MS | Incorporation of deuterium (B1214612) at specific positions. | Elucidates the mechanisms of desaturation and other hydrogen abstraction/addition steps in the pathway. |

Future Research Directions and Emerging Areas in Z 2 Decene 4,6,8 Triyn 1 Ol Research

Unraveling Unexplored Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of polyacetylenes, including (Z)-2-Decene-4,6,8-triyn-1-ol, is a complex process believed to originate from fatty acid and polyketide precursors. nih.govnih.gov Isotopic tracer experiments have been fundamental in demonstrating this link. nih.gov However, the specific enzymatic machinery and the underlying genetic regulation responsible for the intricate pattern of double and triple bonds in this particular molecule are largely unknown.

Future research should focus on identifying and characterizing the key enzymes involved in this pathway. A critical area of investigation involves a class of enzymes known as desaturases, which are responsible for introducing unsaturation into fatty acid chains. nih.gov Structure-function studies on known desaturases have shown that minor substitutions of just a few amino acid residues can significantly alter their substrate preference and the position of the double bond they create. nih.gov Identifying the specific desaturases and other modifying enzymes (e.g., acetylenases, hydroxylases) in organisms that produce this compound is a primary goal.

Modern genomic and transcriptomic approaches can be employed to pinpoint candidate genes. By comparing the genetic makeup of producing and non-producing organisms or analyzing gene expression under conditions that stimulate polyacetylene production, researchers can identify gene clusters responsible for the biosynthesis. Subsequent cloning and heterologous expression of these genes will be crucial for the functional characterization of the encoded enzymes.

Table 1: Key Enzyme Classes in Polyacetylene Biosynthesis

| Enzyme Class | Function in Biosynthesis | Potential Research Target for this compound |

| Desaturases | Introduce double bonds into acyl chains. | Identification of specific desaturases that create the Δ2 double bond and precursors to the triple bonds. |

| Acetylenases | Convert double bonds into triple bonds. | Characterization of the enzymes responsible for forming the three distinct alkyne groups. |

| Hydroxylases | Add the terminal hydroxyl group. | Elucidation of the enzyme that catalyzes the final hydroxylation step to form the alcohol. |

| Elongases | Extend the carbon chain to the C10 length. | Investigating the chain-length determination mechanisms. |

Development of Novel and Efficient Synthetic Strategies for Polyacetylenes

The inherent instability of many polyacetylenes presents a significant challenge for their isolation and study. nih.gov Developing robust and efficient chemical synthesis strategies is therefore paramount for producing this compound and its analogs in sufficient quantities for further research. While various methods exist for synthesizing polyacetylenes, new approaches are needed to improve yield, stereoselectivity, and functional group tolerance. wikipedia.orgiosrjournals.org

Recent advancements in organometallic catalysis, particularly Rh-catalyzed living polymerizations, have provided new avenues for creating well-defined substituted polyacetylenes. mdpi.com These methods allow for precise control over the polymer structure. mdpi.com Future work could adapt these advanced catalytic systems for the controlled synthesis of shorter, specific polyacetylene molecules like this compound. Other established methods that could be optimized include those using Ziegler-Natta or Luttinger catalysts. wikipedia.orgiosrjournals.org

Furthermore, exploring precursor methods and ring-opening metathesis polymerization (ROMP) could offer alternative routes. wikipedia.orgcambridge.org The development of modular synthetic strategies would be particularly valuable, allowing for the creation of a library of related compounds to probe structure-activity relationships.

Comprehensive In Vitro Biological Activity Profiling in Diverse Research Models

Polyacetylenes as a class exhibit a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netresearchgate.net For instance, falcarinol-type polyacetylenes are known for their antifungal properties and act as phytoalexins in plants, produced in response to microbial attack. researchgate.net However, the specific biological activity profile of this compound remains largely uncharacterized.

A systematic and comprehensive in vitro screening of this compound is a critical next step. This should involve testing its efficacy against a broad panel of cell lines and microbial strains.

Table 2: Potential In Vitro Screening Panels

| Panel Type | Examples of Models/Assays | Research Objective |

| Antimicrobial | Bacterial strains (e.g., E. coli, S. aureus), Fungal strains (e.g., C. albicans, A. fumigatus) | To determine its potential as an antibiotic or antifungal agent. |

| Anticancer | Human cancer cell lines (e.g., breast, lung, colon, leukemia) | To assess its cytotoxic and anti-proliferative effects. |

| Anti-inflammatory | Macrophage cell lines (e.g., RAW 264.7), assays for inflammatory mediators (e.g., NO, TNF-α, IL-6) | To investigate its potential to modulate inflammatory responses. |

| Neuroactivity | Neuronal cell lines (e.g., SH-SY5Y), assays for neuroprotection, neurite outgrowth, or neurotoxicity | To explore its effects on the nervous system. |

This broad profiling will help to identify potential therapeutic applications and guide more focused preclinical studies.

Exploration of Structure-Function Relationships through Combinatorial Chemistry and Directed Synthesis

Understanding how the specific structural features of this compound contribute to its biological activity is essential for designing more potent and selective analogs. The conjugated system of alternating single, double, and triple bonds is a key feature of polyacetylenes. researchgate.net Altering substituents on the polyacetylene backbone can lead to twisted conformations that interrupt this conjugation, thereby changing the molecule's properties. wikipedia.org

Future research should employ a combination of combinatorial chemistry and directed synthesis to create a library of analogs. Modifications could include:

Altering the chain length: Synthesizing homologs with fewer or more carbon atoms.

Varying the degree and position of unsaturation: Creating isomers with different arrangements of double and triple bonds.

Modifying the terminal functional group: Replacing the hydroxyl group with other functionalities like esters, ethers, or amines.

Each synthesized analog would then be subjected to the comprehensive biological activity profiling described in the previous section. This systematic approach will allow for the elucidation of a clear structure-function relationship, identifying the key molecular features required for specific biological effects.

Investigation of Ecological Roles and Chemical Ecology of Polyacetylenes in Natural Environments

In nature, polyacetylenes serve diverse ecological functions. They can act as phytoalexins (compounds produced by plants to defend against pathogens), allelopathic agents (chemicals that influence the growth of neighboring plants), and antifeedants to deter herbivores. researchgate.netresearchgate.net The specific ecological role of this compound in its native environment is an important, yet unanswered, question.

Future ecological studies should aim to quantify the production of this compound in its host organism(s) in response to various environmental stressors, such as microbial infection, insect predation, or competition from other plants. Investigating its impact on soil microbes, interacting insects, and neighboring flora will help to build a complete picture of its role in chemical ecology. This knowledge could be harnessed for agricultural applications, for example, by exploring its potential as a natural pesticide or herbicide. researchgate.net

Advanced Computational Studies for Reaction Mechanisms and Biological Interactions

Computational chemistry provides powerful tools to investigate the properties of molecules like polyacetylenes at a level of detail that is difficult to achieve through experimentation alone. Theoretical studies can be used to understand molecular geometry, electronic structure, and reactivity. researchgate.netnih.gov For polyacetylenes, computational methods have been applied to study their electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for their conductive potential. researchgate.netaps.org

For this compound, advanced computational studies can be directed towards several key areas:

Modeling Reaction Mechanisms: Simulating the biosynthetic steps to understand the energetics and stereochemical outcomes of the enzymatic reactions.

Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the identification and characterization of the molecule and its intermediates.

Molecular Docking and Dynamics: If a biological target is identified, computational docking can predict the binding mode of this compound to its receptor protein. Molecular dynamics simulations can then be used to study the stability of this interaction over time.

These computational insights will complement experimental findings, providing a deeper understanding of the molecule's chemical behavior and biological function, and accelerating the design of novel analogs with enhanced properties.

Q & A

Q. What are the recommended synthetic pathways for (Z)-2-Decene-4,6,8-triyn-1-ol, and how can reaction conditions be optimized?

Synthesis of polyacetylenes like this compound typically involves catalytic coupling reactions or alkyne homologation. For example, Machado et al. (2018) synthesized analogous polyacetylenes using Sonogashira coupling or Cadiot-Chodkiewicz protocols under inert atmospheres to prevent oxidation . Key parameters include:

- Catalyst selection : Pd/Cu systems for cross-coupling.

- Temperature control : Reactions often proceed at 0–25°C to minimize decomposition.

- Solvent purity : Anhydrous THF or DMF to avoid side reactions.

Q. Table 1: Representative Reaction Conditions

| Parameter | Example Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂, CuI | |

| Solvent | Dry THF, N₂ atmosphere | |

| Temperature | 0–25°C | |

| Reaction time | 12–48 hours |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological characterization requires:

- GC-MS : Non-polar columns (e.g., DB-5MS) with temperature programming (50°C to 300°C at 10°C/min) to resolve polyacetylene peaks .

- NMR : - and -NMR to confirm alkynyl protons (δ 1.8–2.5 ppm) and hydroxyl groups (δ 1.5–2.0 ppm) .

- IR Spectroscopy : Absorbance bands at ~3300 cm⁻¹ (O-H stretch) and ~2100 cm⁻¹ (C≡C stretch) .

Note : NIST databases provide validated retention indices for cross-referencing .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Polyacetylenes are prone to photodegradation and thermal decomposition. Evidence from similar compounds (e.g., trans-Non-2-ene-4,6,8-triyn-1-ol) indicates:

Q. What biological screening approaches are suitable for evaluating this compound?

While cytotoxicity data for this compound are limited, structurally related polyacetylenes have been tested via:

- Antimicrobial assays : Broth microdilution (e.g., against Mycobacterium tuberculosis) .

- Cytotoxicity screens : MTT assays on human tumor cell lines (e.g., HeLa, A549) at 10–100 µM doses .

- Dose-response design : Include positive controls (e.g., doxorubicin) and solvent blanks to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for polyacetylenes like this compound?

Discrepancies (e.g., cytotoxicity vs. inactivity) may arise from:

- Structural nuances : Z/E isomerism or hydroxyl group positioning altering membrane permeability .

- Assay conditions : Variations in cell line sensitivity or incubation times.

Methodological mitigation : - Replicate studies using standardized protocols (e.g., CLSI guidelines).

- Conduct SAR studies with derivatives to isolate functional group contributions .

Q. What advanced techniques validate the stereochemical configuration of this compound?

- X-ray crystallography : Resolves double-bond geometry but requires high-purity crystals .

- NOESY NMR : Detects spatial proximity of protons across double bonds (e.g., Z-configuration shows specific cross-peaks) .

- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers in chiral polyacetylenes .

Q. How can ecological impact assessments be designed for this compound?

Despite limited ecotoxicology data, adopt tiered testing:

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Q. How do researchers address data-sharing challenges for sensitive compounds like this compound?

Balancing open science and intellectual property requires:

Q. What methodologies reconcile contradictory chromatographic data for polyacetylenes?

Discrepancies in GC retention times or MS fragmentation patterns can arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|